Differentiation by Low NO-Generation Profile and Guanylate Cyclase Activation
In a comparative study of N-nitropyrazole derivatives, 5-Methyl-1-nitropyrazole (compound 1c) exhibited a distinct, low-level profile for nitric oxide (NO) generation and subsequent activation of soluble guanylate cyclase. This is in stark contrast to the 3,5-dimethyl analog, 1-nitro-3,5-dimethylpyrazole (compound 1d), which demonstrated a significantly higher capacity for NO generation [1]. This quantified difference allows for the strategic selection of this compound in applications where minimal NO release is desired, or as a negative control in comparative studies.
| Evidence Dimension | NO Generation Yield (Electrochemical/Chemical Reduction) |
|---|---|
| Target Compound Data | 1-3% |
| Comparator Or Baseline | 1-Nitro-3,5-dimethylpyrazole (compound 1d) yields up to 60% NO generation. |
| Quantified Difference | Approximately 20- to 60-fold lower NO generation for the target compound. |
| Conditions | Electrochemical and chemical reduction assays. |
Why This Matters
This provides a clear, data-driven rationale for selecting 5-Methyl-1-nitropyrazole over the 3,5-dimethyl analog for applications where a low-NO background is required.
- [1] Belushkina, N. N.; et al. N-NITROPYRAZOLES, A NEW CLASS OF NO-GENERATING ACTIVATORS OF SOLUBLE GUANYLATE-CYCLASE. Biochemistry (Moscow) 1997, 62(10), 1158-1162. View Source
